molecular formula C18H18ClN5OS B12012680 2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide CAS No. 577985-08-1

2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B12012680
CAS No.: 577985-08-1
M. Wt: 387.9 g/mol
InChI Key: QMBROLSDUUOGCS-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide (CAS RN: 577985-08-1) is a synthetic organic compound featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 5, an amino group at position 4, and a thioether-linked acetamide moiety bearing a 2,6-dimethylphenyl substituent . This structure combines key pharmacophoric elements: the 1,2,4-triazole ring (known for antimicrobial and anticancer properties), a thioether bridge (enhancing lipophilicity and metabolic stability), and aromatic substituents (3-chlorophenyl and 2,6-dimethylphenyl) that influence steric and electronic interactions with biological targets . The compound’s unique substitution pattern distinguishes it from related triazole-acetamide derivatives, warranting comparative analysis to elucidate structure-activity relationships (SAR).

Properties

CAS No.

577985-08-1

Molecular Formula

C18H18ClN5OS

Molecular Weight

387.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C18H18ClN5OS/c1-11-5-3-6-12(2)16(11)21-15(25)10-26-18-23-22-17(24(18)20)13-7-4-8-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

QMBROLSDUUOGCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Triazole Core Synthesis via Thiosemicarbazide Cyclization

The 1,2,4-triazole ring is typically constructed through cyclization of thiosemicarbazide intermediates.

Hydrazide Formation

Reaction of 3-chlorobenzoic acid with hydrazine hydrate yields 3-chlorobenzohydrazide (1 ):
3-Cl-C6H4-COOH+NH2NH23-Cl-C6H4-CONHNH2\text{3-Cl-C}_6\text{H}_4\text{-COOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{3-Cl-C}_6\text{H}_4\text{-CONHNH}_2
This step is performed in ethanol under reflux, achieving >90% yield.

Thiosemicarbazide Synthesis

3-Chlorobenzohydrazide reacts with methyl isothiocyanate to form N-methyl-3-chlorophenylthiosemicarbazide (2 ):
3-Cl-C6H4-CONHNH2+CH3NCS3-Cl-C6H4-CONHNH-C(S)-NHCH3\text{3-Cl-C}_6\text{H}_4\text{-CONHNH}_2 + \text{CH}_3\text{NCS} \rightarrow \text{3-Cl-C}_6\text{H}_4\text{-CONHNH-C(S)-NHCH}_3
Methanol is used as the solvent, with reflux for 8–10 hours.

Cyclization to 4-Amino-1,2,4-Triazole-3-Thiol

Treatment of 2 with 10% NaOH induces intramolecular cyclization:
3-Cl-C6H4-CONHNH-C(S)-NHCH3NaOH4-Amino-5-(3-Cl-C6H4)-4H-1,2,4-triazole-3-thiol\text{3-Cl-C}_6\text{H}_4\text{-CONHNH-C(S)-NHCH}_3 \xrightarrow{\text{NaOH}} \text{4-Amino-5-(3-Cl-C}_6\text{H}_4\text{)-4H-1,2,4-triazole-3-thiol}
Yields range from 75–85% after acidification and recrystallization.

Synthesis of N-(2,6-Dimethylphenyl)Chloroacetamide

Chloroacetyl chloride reacts with 2,6-dimethylaniline in dichloromethane:
ClCH2COCl+2,6-(CH3)2C6H3NH2ClCH2CONH-C6H3(CH3)2-2,6\text{ClCH}_2\text{COCl} + \text{2,6-(CH}_3\text{)}_2\text{C}_6\text{H}_3\text{NH}_2 \rightarrow \text{ClCH}_2\text{CONH-C}_6\text{H}_3\text{(CH}_3\text{)}_2\text{-2,6}
Triethylamine is used as a base, achieving 88–92% yield.

Nucleophilic Substitution with Triazole-Thiol

The triazole-thiol (3 ) reacts with N-(2,6-dimethylphenyl)chloroacetamide (4 ) in basic conditions:
3+4KOH/EtOH2-((4-Amino-5-(3-Cl-C6H4)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-(CH3)2C6H3)acetamide\text{3} + \text{4} \xrightarrow{\text{KOH/EtOH}} \text{2-((4-Amino-5-(3-Cl-C}_6\text{H}_4\text{)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-(CH}_3\text{)}_2\text{C}_6\text{H}_3\text{)acetamide}
Optimized conditions:

  • Solvent: Ethanol

  • Base: 1.2 eq KOH

  • Temperature: 60°C for 6 hours

  • Yield: 68–74%.

One-Pot Sequential Synthesis

Combining hydrazide formation, cyclization, and thioether coupling in a single reactor reduces purification steps but lowers yield (52–58%) due to intermediate instability.

Solid-Phase Synthesis

Immobilizing the triazole-thiol on resin enables stepwise functionalization but requires specialized equipment and offers no significant yield improvement.

Reaction Optimization and Process Parameters

Solvent Effects on Thioether Coupling

SolventYield (%)Purity (%)
Ethanol7498.2
DMF6595.8
Acetonitrile5892.4
THF6194.1

Ethanol provides optimal solubility and minimizes side reactions.

Temperature and Time Optimization

Temperature (°C)Time (h)Yield (%)
401258
60674
80471

Higher temperatures accelerate the reaction but promote acetamide hydrolysis.

Characterization and Analytical Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 2.21 (s, 6H, CH3), 3.89 (s, 2H, CH2CO), 6.98–7.45 (m, 7H, Ar-H), 8.12 (s, 1H, NH).

  • IR (KBr) : 3345 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1245 cm⁻¹ (C-S).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H2O) shows 98.3% purity with a retention time of 6.8 minutes.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Hydrazine hydrate : Preferred over anhydrous hydrazine for safety and cost.

  • KOH vs. NaOH : KOH offers better solubility in ethanol, reducing reaction time.

Waste Management Strategies

  • Neutralization of alkaline wastewater with HCl before disposal.

  • Solvent recovery via distillation (85–90% ethanol reuse).

Applications and Derivatives

While beyond the scope of preparation methods, the compound’s bioactivity profile includes:

  • Antifungal activity : MIC = 2 µg/mL against Candida albicans.

  • Anti-inflammatory effects : 78% COX-2 inhibition at 10 µM .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) linkage undergoes nucleophilic substitution under alkaline conditions. This reaction is critical for modifying the compound's biological activity or solubility.

Reaction TypeConditionsProductsYieldReference
AlkylationK₂CO₃/DMF, alkyl halides, 60–80°CS-alkylated derivatives65–78%
ArylationCuI/1,10-phenanthroline, aryl iodidesBiaryl thioethers52–60%

Key findings:

  • Alkylation with methyl iodide increases hydrophobicity, enhancing membrane permeability in pharmacological studies.

  • Arylation introduces π-π stacking interactions, improving target binding affinity .

Oxidation Reactions

The thioether group oxidizes to sulfoxide/sulfone derivatives under controlled conditions:

Oxidizing AgentConditionsProductApplicationReference
H₂O₂ (30%)AcOH, 50°C, 4 hrSulfoxideIncreased hydrogen-bonding capacity
mCPBADCM, 0°C→RT, 2 hrSulfoneEnhanced metabolic stability

Spectroscopic evidence:

  • ¹H NMR : Sulfoxide protons appear at δ 2.9–3.1 ppm (doublet).

  • IR : S=O stretches at 1040–1060 cm⁻¹ (sulfoxide) and 1150–1170 cm⁻¹ (sulfone).

Hydrolysis of Acetamide

The acetamide group undergoes hydrolysis under acidic/basic conditions:

ConditionsProductsMechanismReference
6M HCl, refluxCarboxylic acid + NH₃Acid-catalyzed
NaOH (10%), EtOH/H₂OCarboxylate salt + NH₂CH₂CH₃Base-promoted

Kinetic data:

  • Half-life : 45 min (acidic) vs. 22 min (basic) at 80°C.

  • Activation energy: 68.2 kJ/mol (pH 1) vs. 54.7 kJ/mol (pH 13) .

Triazole Ring Modifications

The 1,2,4-triazole core participates in coordination chemistry and electrophilic substitutions:

ReactionReagentsProductsCharacterization
Metal complexationCuCl₂·2H₂O, EtOH[Cu(L)₂Cl₂]ESR: g⊥ = 2.08, g∥ = 2.24
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-triazole derivative¹³C NMR: δ 148.5 ppm (C-NO₂)

Biological implications:

  • Cu(II) complexes show 3× higher cytotoxicity against HeLa cells vs. parent compound .

  • Nitro derivatives exhibit enhanced antibacterial activity (MIC: 8 µg/mL vs. S. aureus).

Amino Group Reactivity

The 4-amino group on the triazole ring participates in condensation and acylation:

Reaction TypeReagentsProductsYieldReference
Schiff base formationAromatic aldehydes, EtOHImine derivatives70–85%
AcylationAcetyl chloride, pyridineN-Acetylated compound92%

Notable results:

  • Schiff bases with 4-hydroxybenzaldehyde show fluorescence (λₑₘ = 450 nm).

  • Acetylated derivatives demonstrate improved pharmacokinetic profiles (t₁/₂ = 8.7 hr) .

Electrophilic Aromatic Substitution

The 3-chlorophenyl group undergoes directed substitutions:

PositionReagentProductRegioselectivityReference
ParaBr₂/FeBr₃4-Bromo derivative89% para-selectivity
MetaHNO₃/H₂SO₄3,5-Dinitro derivative76% meta-directing

Computational insights:

  • DFT calculations (B3LYP/6-311+G**) show electrophiles favor positions ortho to Cl due to σ-complex stabilization .

Reduction Reactions

Selective reductions modify key functional groups:

Target SiteReagentsProductsApplications
ThioetherLiAlH₄Thiol (-SH)Chelating agent synthesis
AcetamideBH₃·THFAmineProdrug development

Kinetic studies:

  • Thiol formation follows pseudo-first-order kinetics (k = 0.12 min⁻¹ at 25°C).

  • Amine derivatives show 94% oral bioavailability in rodent models .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. Studies have shown that it possesses inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Several studies have focused on the anticancer potential of triazole derivatives. For instance, compounds similar to 2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide have demonstrated cytotoxic effects against different cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the triazole ring can enhance anticancer activity. In vitro assays have reported IC50 values indicating effective inhibition of cell proliferation in cancer models .

Anticonvulsant Activity

Recent studies have also explored the anticonvulsant properties of triazole derivatives. The compound has been evaluated using picrotoxin-induced seizure models, demonstrating promising anticonvulsant effects comparable to standard medications . This highlights its potential role in treating epilepsy and other seizure disorders.

Synthesis and Derivatives

The synthesis of 2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of appropriate thioacetic acid derivatives with substituted phenyl amines under controlled conditions. Various derivatives of this compound are being synthesized to enhance its biological activity and selectivity .

Case Studies

StudyFocusFindings
Evren et al. (2019)Anticancer ActivityDemonstrated strong selectivity against A549 cells with IC50 values indicating significant cytotoxicity.
PMC9268695 (2022)Anticonvulsant EffectsShowed effectiveness in picrotoxin-induced models, suggesting a viable option for epilepsy treatment.
MDPI (2022)Antimicrobial TestingReported effective inhibition against Staphylococcus aureus and Candida albicans, indicating broad-spectrum antimicrobial potential.

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs include N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m) and 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a) . Key differences are outlined below:

Feature Target Compound Compound 6m Compound 7a
Triazole Core 1,2,4-Triazole (4-amino, 5-(3-chlorophenyl)) 1,2,3-Triazole (4-((naphthalen-1-yloxy)methyl)) 1,2,3-Triazole (4-((naphthalen-2-yloxy)methyl))
Aromatic Substituents 3-Chlorophenyl (C6H4Cl), 2,6-dimethylphenyl 4-Chlorophenyl (C6H4Cl), naphthalen-1-yloxy Phenyl (C6H5), naphthalen-2-yloxy
Linkage Thioether (–S–) Ether (–O–) Ether (–O–)
Acetamide Group N-(2,6-dimethylphenyl) N-(4-chlorophenyl) N-phenyl
  • Triazole Core: The 1,2,4-triazole in the target compound offers distinct electronic properties compared to 1,2,3-triazoles in 6m and 7a.

Physicochemical Properties

Property Target Compound Compound 6m Compound 7a
Molecular Formula C18H17ClN4OS C21H18ClN4O2 C21H18N4O2
Molecular Weight 380.87 g/mol 393.85 g/mol 374.39 g/mol
Key IR Peaks (cm⁻¹) 3290 (N–H), 1675 (C=O), 785 (C–Cl) 3291 (N–H), 1678 (C=O), 1136 (C–O) 1675 (C=O), 1130 (C–O)
HRMS [M+H]+ 381.0882 (calc.) 393.1118 (obs.) 375.1450 (calc.)
  • IR Spectroscopy : The target compound lacks the C–O stretch (~1136 cm⁻¹) seen in 6m and 7a, confirming the absence of ether linkages .
  • HRMS : The molecular ion peak for the target compound aligns with its calculated mass (381.0882), distinguishing it from 6m (393.1118) and 7a (375.1450) .

Pharmacological Implications

  • Bioactivity : 1,2,4-Triazoles are associated with antimicrobial and kinase-inhibitory activities. The thioether group in the target compound may enhance binding to cysteine-rich enzyme active sites (e.g., glutathione S-transferase) compared to ether-linked analogs .
  • Substituent Effects : The 2,6-dimethylphenyl group in the target compound likely reduces metabolic oxidation compared to the unsubstituted phenyl group in 7a, prolonging half-life .
  • Chlorophenyl Position : The 3-chlorophenyl substituent (target) vs. 4-chlorophenyl (6m) alters steric interactions; meta-substitution may favor binding to hydrophobic pockets in target proteins .

Data Tables

Table 1: Structural Comparison of Triazole-Acetamide Derivatives

(See Section 2.1 for full table.)

Table 2: Spectral and Molecular Data

Compound IR Peaks (cm⁻¹) HRMS [M+H]+ (obs./calc.)
Target Compound 3290, 1675, 785 381.0882 (calc.)
6m 3291, 1678, 1136 393.1112 (obs.)
7a 1675, 1130 375.1450 (calc.)

Biological Activity

2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a novel compound belonging to the class of triazole derivatives. These compounds are known for their diverse biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article delves into the biological activities of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C13H14ClN5OS
  • Molecular Weight : 313.80 g/mol

The structural features of this compound include a triazole ring with an amino group and a chlorophenyl moiety, which contribute to its biological activity.

The biological activity of 2-((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thus interfering with various cellular processes. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial and fungal strains.

  • Study Findings : In one study, derivatives similar to this compound were tested against several pathogens, showing promising results in inhibiting growth, particularly in fungal infections .

Anticancer Activity

The anticancer potential of 2-((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide has been evaluated using various cancer cell lines.

  • Case Study : A recent study assessed the compound's effects on HepG2 liver cancer cells using an MTT assay. The results demonstrated a notable anti-proliferative effect with an IC50 value of approximately 16.782 µg/mL . This suggests that the compound could be a potential candidate for further development as an anticancer agent.
CompoundIC50 (µg/mL)Cell Line
2-((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide16.782HepG2
Similar Derivative20.667HepG2

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial in medicinal chemistry for optimizing therapeutic efficacy. Variations in substituents on the triazole ring significantly influence biological activity.

  • Observation : Compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced anti-proliferative activity compared to those with electron-withdrawing groups .

Safety and Toxicity

Assessing the safety profile of new compounds is essential for their development as therapeutic agents. Preliminary studies indicate that this triazole derivative exhibits low cytotoxicity across various cell lines.

Hemolytic Activity Study

A hemolytic activity study showed that the compound had minimal toxicity compared to standard reference substances. This low level of cytotoxicity suggests potential for safe therapeutic use .

Q & A

Q. What are the standard synthetic routes for 2-((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide?

The compound is typically synthesized via nucleophilic substitution. A general method involves reacting 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol under alkaline conditions (e.g., aqueous KOH). The mixture is refluxed for 1 hour, followed by precipitation in water, filtration, and recrystallization from ethanol . Optimization of solvent ratios (ethanol:water) and temperature control during reflux are critical for yield improvement.

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

  • XRD : Single-crystal X-ray diffraction provides definitive proof of molecular geometry, bond angles, and substituent positioning, as demonstrated for analogous triazole-thione derivatives .
  • NMR : 1^1H and 13^13C NMR spectra verify the presence of key functional groups, such as the acetamide (-NHCO-) and triazole rings.
  • FTIR : Peaks at ~1650 cm1^{-1} (C=O stretching) and ~3400 cm1^{-1} (N-H stretching) confirm acetamide and amino groups .

Q. What are the recommended physicochemical characterization methods for this compound?

  • Melting Point : Determined via differential scanning calorimetry (DSC) to assess purity.
  • Solubility : Tested in polar (e.g., DMSO, ethanol) and nonpolar solvents to guide formulation studies.
  • Tautomerism Analysis : UV-Vis spectroscopy and theoretical calculations (e.g., DFT) evaluate thione-thiol tautomeric equilibria, which influence reactivity .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Advanced optimization involves:

  • DoE (Design of Experiments) : Systematic variation of parameters like molar ratios (triazole-thiol:chloroacetamide), solvent polarity, and reaction time.
  • Catalysis : Testing phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
  • Green Chemistry : Substituting ethanol with ionic liquids or supercritical CO2_2 to improve sustainability .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Re-evaluate activity across multiple concentrations to identify non-linear effects.
  • Structural Analog Comparison : Compare results with derivatives (e.g., furan- or pyridyl-substituted triazoles) to isolate substituent-specific effects .
  • Target Validation : Use molecular docking or CRISPR-based gene knockout to confirm mechanism-of-action hypotheses .

Q. How can computational methods predict the stability and reactivity of this compound?

  • HOMO-LUMO Analysis : Determines electron-rich regions and susceptibility to electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulates solvation effects and degradation pathways in physiological environments.
  • MESP (Molecular Electrostatic Potential) : Maps charge distribution to predict intermolecular interactions, such as hydrogen bonding with biological targets .

Q. What experimental designs are suitable for studying the compound’s pharmacokinetic properties?

  • In Vitro Models : Caco-2 cell monolayers assess intestinal permeability.
  • Microsomal Stability Assays : Liver microsomes (human/rat) evaluate metabolic degradation rates.
  • Plasma Protein Binding : Equilibrium dialysis quantifies unbound fractions available for therapeutic action .

Q. How do researchers address discrepancies in spectroscopic data during structural elucidation?

  • Multi-Technique Cross-Validation : Combine XRD (for absolute configuration) with high-resolution MS and 2D NMR (e.g., COSY, HSQC) to resolve ambiguous peaks .
  • Theoretical Spectra Simulation : Use software like Gaussian or ADF to predict NMR/IR spectra and compare with experimental results .

Methodological Notes

  • Contradiction Management : Conflicting biological activity data were addressed via mechanistic validation and structural analog studies .

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